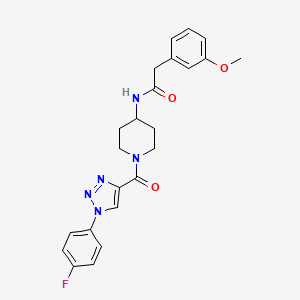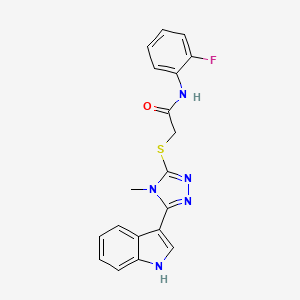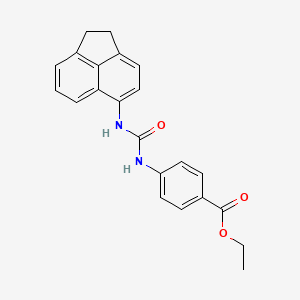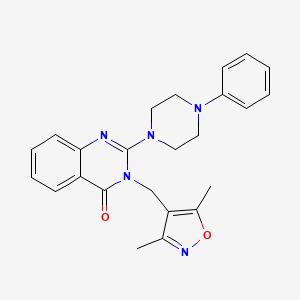
3-((3,5-dimethylisoxazol-4-yl)methyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazolin-4(3H)-ones are a class of compounds known for their diverse pharmacological activities. They have been extensively studied for their potential in therapeutic applications due to their structural versatility and biological relevance.
Synthesis Analysis
The synthesis of quinazolin-4(3H)-one derivatives typically involves the condensation of anthranilic acid or its derivatives with various amine or nitrogen sources under specific conditions to form the quinazolinone core. Additional functionalization can be achieved through subsequent reactions, introducing various substituents to the core structure to enhance its biological activity and physicochemical properties (Popov et al., 2015).
Molecular Structure Analysis
The molecular structure of quinazolin-4(3H)-one derivatives is characterized using spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography. These techniques provide detailed information on the compound's molecular geometry, functional groups, and overall conformation (Zhou et al., 2021).
Wissenschaftliche Forschungsanwendungen
Alpha 1-Adrenoceptor Antagonism and Antihypertensive Agents
Quinazoline derivatives have been evaluated for their potency as alpha 1-adrenoceptor antagonists and antihypertensive agents. Studies have revealed that these compounds exhibit high binding affinity for alpha 1-adrenoceptors with selectivity over alpha 2-sites, indicating their potential in treating hypertension. For instance, certain quinazoline derivatives displayed significant antihypertensive activity in spontaneously hypertensive rats, comparable to established medications like SGB-1534 and prazosin (Chern et al., 1993).
Anticancer Activity
Quinazoline derivatives with different heteroaromatic substituents have shown a varied level of anticancer activity, suggesting that the nature of these substituents significantly influences the compounds' efficacy. This indicates the potential of quinazoline derivatives in developing new anticancer drugs (Konovalenko et al., 2022).
Antimicrobial Agents
Some quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains, demonstrating their potential as novel antimicrobial agents. The specific structural modifications in these derivatives have led to significant antimicrobial activity, highlighting the versatility of quinazoline scaffolds in drug development (Patel et al., 2012).
Anticonvulsant Activity
Research into quinazolin-4(3H)-one derivatives has identified several compounds with promising anticonvulsant activities, suggesting their potential in developing new treatments for epilepsy and related disorders. These studies have provided valuable insights into the structure-activity relationships necessary for anticonvulsant efficacy (Noureldin et al., 2017).
Antioxidant Properties
Quinazolin derivatives have also been investigated for their antioxidant properties, with some compounds showing excellent scavenging capacity against free radicals. This research underscores the potential of quinazoline-based compounds in developing antioxidant therapies (Al-azawi, 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(4-phenylpiperazin-1-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-17-21(18(2)31-26-17)16-29-23(30)20-10-6-7-11-22(20)25-24(29)28-14-12-27(13-15-28)19-8-4-3-5-9-19/h3-11H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPCAODXDDBUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C(=O)C3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,5-dimethylisoxazol-4-yl)methyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

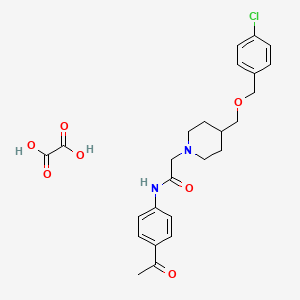
![1-(4-chlorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2486268.png)
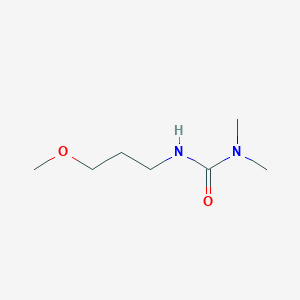
![3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2486270.png)
![1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime](/img/structure/B2486271.png)
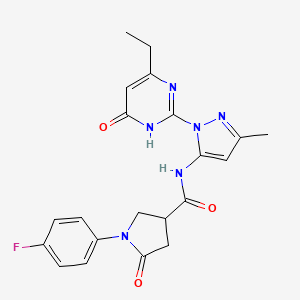
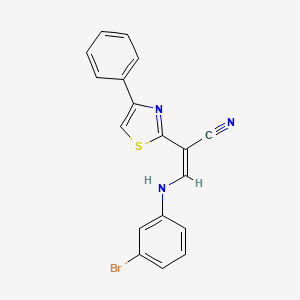
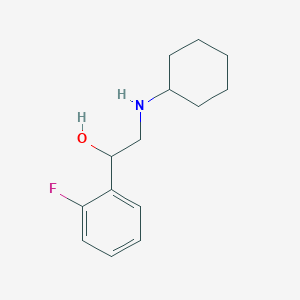
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2486278.png)
![4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2486279.png)
